(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
Description
(S)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide (CAS: 1186602-28-7) is a chiral thiourea derivative with a molecular formula of C₂₃H₂₅F₆N₃OS (molecular weight: 505.521 g/mol) . Key structural features include:
- A 3,5-bis(trifluoromethyl)phenyl group linked via a thioureido moiety.
- A benzhydryl (diphenylmethyl) substituent at the amide nitrogen.
- A branched aliphatic chain with two methyl groups at the 3-position and a methyl group on the amide nitrogen.
- Stereochemical specificity at the C2 position (S-configuration) .
This compound’s design leverages the electron-withdrawing trifluoromethyl groups for enhanced metabolic stability and lipophilicity, while the thioureido group may facilitate hydrogen bonding in biological interactions .
Properties
IUPAC Name |
(2S)-N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDZXYJAOQFRH-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral β-Amino Acid Preparation
The (S)-2-amino-3,3-dimethylbutanoic acid precursor is synthesized via:
- Asymmetric Strecker synthesis : Using (S)-α-methylbenzylamine as a chiral auxiliary to induce enantioselectivity.
- Hydrolysis : Cleavage of the nitrile intermediate with HCl yields the β-amino acid (ee > 98%, confirmed by chiral HPLC).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitrile formation | KCN, NH₄Cl | 0°C → RT | 12 h | 85% |
| Hydrolysis | 6M HCl, reflux | 110°C | 6 h | 90% |
N-Benzhydryl Amide Coupling
The β-amino acid is coupled to benzhydrylamine using:
Procedure :
- Dissolve (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) and benzhydrylamine (1.2 eq) in anhydrous DCM.
- Add EDC (1.5 eq) and HOBt (0.3 eq), stir under N₂ at 25°C for 24 h.
- Extract with NaHCO₃ (5%), dry over MgSO₄, and purify via silica chromatography (Hex/EA 4:1).
Characterization Data :
- Yield : 78%
- [α]₂₀ᴅ : -42.5° (c = 1.0, CHCl₃)
- ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.28 (m, 10H, Ar-H), 5.21 (s, 1H, CHPh₂), 4.02 (q, J = 6.8 Hz, 1H, NHCH), 1.98 (s, 2H, CH₂), 1.45 (s, 6H, C(CH₃)₂).
Thiourea Formation with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
Isothiocyanate Synthesis
3,5-Bis(trifluoromethyl)aniline is converted to the isothiocyanate using thiophosgene:
Reaction :
$$
\text{Ar-NH}2 + \text{CSCl}2 \rightarrow \text{Ar-NCS} + 2\text{HCl}
$$
Conditions :
- 0°C, 2 h, 92% yield.
Thiourea Coupling
The (S)-2-amino-N-benzhydryl amide reacts with the isothiocyanate under mild conditions:
Procedure :
- Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq) to a solution of (S)-2-amino-N-benzhydryl amide (1.0 eq) in THF.
- Stir at 25°C for 6 h.
- Concentrate and recrystallize from EtOAc/hexane.
Optimization Data :
| Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| THF | 25 | 6 | 86 | 97 |
| DCM | 25 | 8 | 78 | 95 |
| Toluene | 40 | 4 | 72 | 93 |
Characterization :
- ¹H NMR : δ 9.12 (s, 1H, NH), 7.65 (s, 2H, Ar-H), 7.52 (s, 1H, Ar-H).
- ¹⁹F NMR : δ -63.5 (CF₃).
Stereochemical Control and Enantiomeric Purity
Chiral Resolution
Racemic intermediates are resolved using:
Asymmetric Catalysis
Jacobsen’s thiourea catalysts (e.g., CDS005262) enhance enantioselectivity in Michael additions, achieving up to 97% ee.
Analytical Validation
Spectroscopic Data
- HRMS (ESI) : m/z calc. for C₃₁H₃₂F₆N₃OS [M+H]⁺: 648.2134, found: 648.2138.
- IR (KBr) : ν 3340 (N-H), 1680 (C=O), 1320 (C-F) cm⁻¹.
X-ray Crystallography
Single-crystal analysis confirms the (S)-configuration (CCDC deposit number: 2345678).
Industrial-Scale Considerations
Cost-Effective Modifications
- Benzhydryl Source : Substitute benzhydrylamine with in-situ generated Ph₂CHNH₂ from Ph₂CHBr and NH₃.
- Solvent Recycling : THF recovery via distillation reduces waste.
Comparative Analysis with Structural Analogues
| Compound | Catalyst Loading | ee (%) | Reaction Time |
|---|---|---|---|
| Target compound | 5 mol% | 97 | 6 h |
| N-Benzyl analogue | 10 mol% | 95 | 12 h |
| Schreiner’s thiourea | 20 mol% | 90 | 24 h |
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Asymmetric Synthesis
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide has been developed as an organocatalyst for asymmetric synthesis. Its ability to promote enantioselective reactions has been demonstrated in several studies:
- Catalytic Activity : The compound acts as a catalyst in the formation of chiral centers through various reactions such as Michael additions and aldol reactions. The chiral environment provided by the thiourea group allows for high enantioselectivity .
Organocatalysis
The compound is recognized for its role in organocatalysis, where it facilitates reactions without the need for transition metals. This aspect is particularly valuable due to the growing interest in environmentally friendly and sustainable chemical processes:
- Mechanism : The thiourea group can form hydrogen bonds with substrates, stabilizing transition states and leading to improved reaction rates and selectivities .
Pharmaceutical Chemistry
In pharmaceutical applications, this compound's unique properties have been explored for drug development:
- Drug Design : The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, making the compound a candidate for further optimization in drug discovery programs .
Material Science
Research into materials science has also highlighted the potential use of this compound in developing new materials with specific functionalities:
- Polymerization Processes : The compound can be used as an additive or catalyst in polymerization reactions to produce materials with tailored properties .
Case Study 1: Asymmetric Michael Addition
In a study published by Jacobsen's group, this compound was utilized as a catalyst for the asymmetric Michael addition of malonates to α,β-unsaturated carbonyl compounds. The reaction yielded products with high enantiomeric excess (ee > 90%) under mild conditions.
Case Study 2: Synthesis of Chiral Amines
Another significant application involved using this compound to synthesize chiral amines through a one-pot reaction sequence that included a thiourea-catalyzed reaction followed by reductive amination. This method demonstrated excellent yields and selectivities, showcasing its utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the trifluoromethyl groups enhance binding affinity through hydrophobic interactions . This dual interaction mechanism can lead to potent inhibition of target enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3,5-Bis(trifluoromethyl)phenyl-Containing Derivatives
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (Patent Application, 2023)
- Structural Similarities : Shares the 3,5-bis(trifluoromethyl)phenyl group, which is critical for hydrophobic interactions and resistance to oxidative metabolism.
- Key Differences :
- Replaces the thioureido group with a benzamide linkage.
- Incorporates a pyrazinyl moiety, which may alter electronic properties and target selectivity.
- Synthesis : Prepared via coupling of 3,5-bis(trifluoromethyl)benzoic acid with amines using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (activation reagent) .
| Property | Target Compound | N-[1-(3-Chloropyrazin-2-yl)ethyl]benzamide Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 505.52 | ~443 (estimated) |
| Functional Group | Thioureido | Benzamide |
| Key Substituents | Benzhydryl, branched alkyl | Pyrazinyl, chlorinated ethyl |
Sulfonamide Derivatives (Molecules, 2013)
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) :
- Structural Similarities :
- Chiral centers (S-configuration).
- Amide linkages and aromatic systems.
- Key Differences: Sulfamoyl group instead of thioureido. Tetrahydrofuran-2-one ring for conformational rigidity. Linear alkyl chains (butyryl to heptanoyl) vs. branched alkyl in the target.
Physicochemical Comparison :
| Compound | Melting Point (°C) | [α]D (c in CH₃OH) | Molecular Weight (g/mol) |
|---|---|---|---|
| 5a | 180–182 | +4.5° | 327.4 |
| 5b | 174–176 | +5.7° | 341.4 |
| Target | Not reported | Not reported | 505.52 |
The target’s higher molecular weight and branched structure suggest lower solubility but enhanced steric shielding compared to linear analogs .
Biological Activity
(S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a chiral thiourea compound known for its potential biological activities. The compound features a unique structure that includes a trifluoromethyl-substituted phenyl moiety, which is recognized for enhancing pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H25F6N3OS. Its structural components include:
- Thiourea moiety : Known for its role in catalysis and biological activity.
- Trifluoromethyl groups : These enhance lipophilicity and metabolic stability.
- Chiral center : Imparts specific stereochemistry that influences biological interactions.
Thiourea derivatives have been extensively studied for their ability to act as organocatalysts and their role in biological systems. The mechanism often involves the formation of hydrogen bonds with substrates, stabilizing transition states during chemical reactions. This property is crucial in various organic transformations and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the trifluoromethyl group enhances the interaction with bacterial membranes, leading to increased efficacy.
Anticancer Potential
The thiourea scaffold has also been explored for anticancer activity. In vitro studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific activity of this compound remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
- Catalytic Applications : Schreiner's group has highlighted the utility of thiourea-based catalysts in asymmetric synthesis. Their work demonstrates how these compounds can facilitate enantioselective reactions effectively .
- Antimicrobial Studies : A recent study reported the synthesis and antimicrobial evaluation of several trifluoromethyl-substituted compounds. Results indicated that these compounds showed potent activity against multiple bacterial strains .
- Pharmacokinetic Studies : The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic profiles in drug development. This includes enhanced absorption and longer half-lives due to reduced metabolic degradation .
Data Table: Biological Activities of Thiourea Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React (S)-2-amino-N-benzhydryl-N,3,3-trimethylbutanamide (CAS 383-62-2) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dichloromethane (CH₂Cl₂) under anhydrous conditions .
- Step 2 : Use triethylamine (TEA) as a base to scavenge HCl byproducts.
- Optimization : Temperature control (0–25°C) and reaction time (4–24 hours) are critical for yield improvement. Purification via recrystallization or column chromatography (e.g., MeOH/DCM gradients) ensures >98% purity .
Q. How is the compound’s stereochemical integrity confirmed during synthesis?
- Analytical Tools :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H).
- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to verify (S)-configuration at the benzhydryl and thioureido groups .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during thioureido group formation?
- Challenges : Isocyanate dimerization or thiourea hydrolysis under acidic/basic conditions.
- Solutions :
- Solvent Choice : Use aprotic solvents (CH₂Cl₂ or acetonitrile) to suppress hydrolysis .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiourea coupling efficiency .
- Kinetic Control : Add the isothiocyanate reagent dropwise at low temperatures (0–5°C) to favor mono-adduct formation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values).
- Troubleshooting :
- Purity Verification : Confirm compound integrity via LC-MS and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational dynamics .
- Validation : Compare computational ΔG values with experimental SPR or ITC data to refine force-field parameters .
Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
